Linker-Dependent Lipophilicity Tuning: Propanamide vs. Acetamide & Butanamide Homologs
The target compound's propanamide linker (three methylene units) confers an XLogP3 of 0.9, precisely between the more hydrophilic acetamide homolog (XLogP3 = 1.0) and the more lipophilic butanamide homolog (XLogP3 = 1.2), enabling fine-tuning of logD-dependent properties such as passive permeability and plasma protein binding [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | Acetamide homolog (CAS 1049291-84-0): XLogP3 = 1.0; Butanamide homolog (CAS 1790430-54-4): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = -0.1 vs. acetamide; ΔXLogP3 = -0.3 vs. butanamide |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.09.15 release) |
Why This Matters
A 0.3-unit XLogP3 difference can translate to a ~2-fold change in membrane permeability and significantly altered tissue distribution, making the propanamide linker the optimal balance point for programs targeting intracellular or CNS-permeable agents.
- [1] PubChem Compound Summary for CID 91811126, 3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 45284599, 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)acetamide. National Center for Biotechnology Information (2026). View Source
- [3] PubChem Compound Summary for CID 91811123, 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide. National Center for Biotechnology Information (2026). View Source
